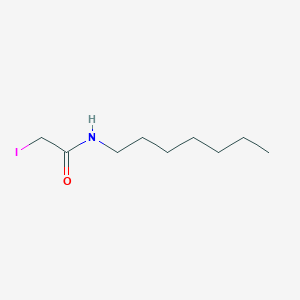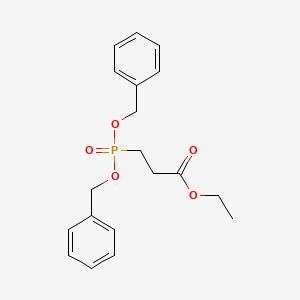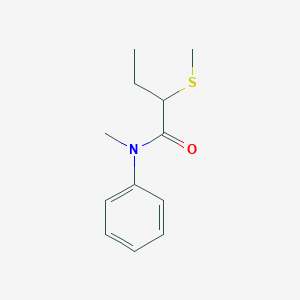![molecular formula C10H14N2O4 B14022539 ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate CAS No. 52196-98-2](/img/structure/B14022539.png)
ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER: is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic aldehydes with nitroacetic esters can lead to the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which can then be further processed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. Techniques such as lateral metalation and electrophilic quenching (LM&EQ) using non-nucleophilic bases have been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound has been studied for its potential as a modulator of metabotropic glutamate receptors, which are involved in various neurological processes .
Medicine: Medicinally, this compound shows promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), leading to the disruption of cancer cell growth and survival pathways . Additionally, its modulation of metabotropic glutamate receptors can influence neurotransmission and neuroprotection .
Comparison with Similar Compounds
Isoxazole: A simpler five-membered ring structure with one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen.
Oxadiazole: Another related compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: What sets 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER apart is its fused ring system, which provides additional stability and unique reactivity compared to simpler isoxazole derivatives .
Properties
CAS No. |
52196-98-2 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-10(14)12-5-3-7-8(4-6-12)11-16-9(7)13/h11H,2-6H2,1H3 |
InChI Key |
XICYZCLNNSVLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(CC1)NOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)

![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)

![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)







![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)

